molecular formula C10H8BrNO2 B586419 N-(2-Bromoethyl-d4)phthalimide CAS No. 1009307-39-4

N-(2-Bromoethyl-d4)phthalimide

Cat. No. B586419
M. Wt: 258.107
InChI Key: CHZXTOCAICMPQR-NZLXMSDQSA-N
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Description

“N-(2-Bromoethyl-d4)phthalimide” is an intermediate used in organic synthesis . It can react with phenyl magnesium bromide to get 2-(2-bromo-ethyl)-3-hydroxy-3-phenyl-isoindolin-1-one .


Molecular Structure Analysis

The molecular formula of “N-(2-Bromoethyl-d4)phthalimide” is C10H4D4BrNO2 . The molecular weight is 258.1 .


Chemical Reactions Analysis

“N-(2-Bromoethyl-d4)phthalimide” is the deuterium labeled N-(2-Bromoethyl)phthalimide . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Scientific Research Applications

Copolymer Synthesis

N-(2-Bromoethyl-d4)phthalimide serves as a precursor in the synthesis of novel copolymers. Jayakumar, Balaji, and Nanjundan (2000) synthesized copolymers of 2-(N-phthalimido)ethyl methacrylate and methyl methacrylate, initiated by benzoyl peroxide, indicating its utility in creating materials with potential applications in various fields, from biomedicine to engineering Jayakumar, R., Balaji, R., & Nanjundan, S. (2000). European Polymer Journal.

Molecular Structure and Optical Properties

The compound has been the subject of detailed molecular structure and optical property analyses. Karthick, Balachandran, Perumal, and Nataraj (2011) determined the stable isomer of N-(2 bromoethyl) phthalimide and analyzed its vibrational wavenumbers and nonlinear optical properties, highlighting its potential in materials science and photonics Karthick, T., Balachandran, V., Perumal, S., & Nataraj, A. (2011). Journal of Molecular Structure.

Spectroscopic Studies and Thermodynamic Functions

Balachandran, Lalitha, and Rajeswari (2012) conducted quantum mechanical calculations and spectroscopic studies on N-(bromomethyl)phthalimide, offering insights into its vibrational modes, energy distributions, and thermodynamic functions. This work supports its application in chemical analysis and material characterization Balachandran, V., Lalitha, S., & Rajeswari, S. (2012). Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy.

Solvation Dynamics in Protein Studies

Its derivatives have been utilized as probes in solvation dynamics studies within proteins and microemulsions, as shown by Mandal et al. (2002). This research provides a pathway for understanding protein environments and could aid in the development of new therapeutic agents Mandal, D. et al. (2002). Journal of Physical Chemistry B.

properties

IUPAC Name

2-(2-bromo-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2/i5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZXTOCAICMPQR-NZLXMSDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Br)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Bromoethyl-d4)phthalimide

Synthesis routes and methods I

Procedure details

Into a 500-mL round-bottom flask, was placed a solution of 1,2-dibromoethane (30 g, 159.57 mmol, 2.95 equiv) in N,N-dimethylformamide (200 mL). This was followed by the addition of potassium phthalimide (10 g, 54.05 mmol, 1.00 equiv) in several batches. The resulting solution was stirred for 24 h at 60° C. The reaction was then quenched by the addition of 500 mL of water. The resulting solution was extracted with 2×200 mL of ethyl acetate and the organic layers combined and dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:10). This resulted in 8 g (57%) of 2-(2-bromoethyl)isoindoline-1,3-dione as a white solid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Potassium phthalimide (30.8 g, 0.17 M) is stirred at room temperature for 48 hours with 1,2-dibromoethane (63.9 g, 0.34 M) and dry DMF (374 ml). (DMF is dimethyl formamide.) The precipitated KBr is filtered off, and the liquids are removed from the filtrate by distillation. The brown solid residue is recrystallized from cyclohexane-heptane (10:1) to give nearly colorless crystals (32.3 g, 72.3%, m.p. 73-75° C.).
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
63.9 g
Type
reactant
Reaction Step One
Name
Quantity
374 mL
Type
solvent
Reaction Step One
Yield
72.3%

Synthesis routes and methods III

Procedure details

A mixture of 5.35 g (0.028 mol) of N-(2-hydroxyethyl)phthalimide and 7.7 g (0.028 mol) of phosphorus tribromide is warmed until solution is obtained. The reaction mixture is then cooled and poured into ice water. The resulting solid is collected by filtration and washed with water to give N-(2-bromoethyl)phthalimide.
Quantity
5.35 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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